molecular formula C20H20N2O2 B3213537 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid CAS No. 1120332-41-3

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

Cat. No.: B3213537
CAS No.: 1120332-41-3
M. Wt: 320.4 g/mol
InChI Key: UEIUDHXBXDFVIK-UHFFFAOYSA-N
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Description

The compound “7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound . It is related to other compounds that contain cyclopentylamino and indole groups .


Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and various catalysts. While there isn’t specific information on the synthesis of “this compound”, there are studies on the synthesis of related compounds . For instance, organocatalytic methods have been used to create cis-Cyclopentyl-gamma-amino acids .

Properties

IUPAC Name

7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(24)15-10-14-11-17(13-6-2-1-3-7-13)22-19(14)18(12-15)21-16-8-4-5-9-16/h1-3,6-7,10-12,16,21-22H,4-5,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIUDHXBXDFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=CC(=C2)C(=O)O)C=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-(Cyclopentyl)amino-2-phenyl-1H-indole-5-carboxylic acid ethyl ester (5 g, 14.3 mmol) prepared in Example 28 was added to a solvent mixture of MeOH (20 mL) and water (20 mL). NaOH (1.3 g, 33.8 mmol) was added thereto, and the mixture was stirred for 4 h at room temperature. After completion of the reaction, MeOH was removed under reduced pressure, and 1N HCl was added to the residue. The resulting mixture was extracted with EtOAc, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under reduced pressure, and the residue was recrystallized from EtOAc and n-Hex to give the title compound.
Name
7-(Cyclopentyl)amino-2-phenyl-1H-indole-5-carboxylic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 2
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7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 3
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 4
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

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